molecular formula C16H12Cl2N2O5 B11085823 3-[(4-Chloro-3-nitrobenzoyl)amino]-3-(4-chlorophenyl)propanoic acid

3-[(4-Chloro-3-nitrobenzoyl)amino]-3-(4-chlorophenyl)propanoic acid

Cat. No.: B11085823
M. Wt: 383.2 g/mol
InChI Key: WICWWQJORHNLFZ-UHFFFAOYSA-N
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Description

3-[(4-Chloro-3-nitrobenzoyl)amino]-3-(4-chlorophenyl)propanoic acid is a synthetic organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of both chloro and nitro substituents on the benzoyl group, as well as a chlorophenyl group attached to the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Chloro-3-nitrobenzoyl)amino]-3-(4-chlorophenyl)propanoic acid typically involves a multi-step process:

    Nitration: The starting material, 4-chlorobenzoyl chloride, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group, forming 4-chloro-3-nitrobenzoyl chloride.

    Amidation: The nitrobenzoyl chloride is then reacted with 3-(4-chlorophenyl)propanoic acid in the presence of a base such as triethylamine to form the desired amide bond.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro substituents can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

    Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

Major Products:

    Reduction: 3-[(4-Chloro-3-aminobenzoyl)amino]-3-(4-chlorophenyl)propanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-chloro-3-nitrobenzoic acid and 3-(4-chlorophenyl)propanoic acid.

Chemistry:

    Synthesis of Derivatives:

Biology and Medicine:

    Pharmacological Studies: The compound and its derivatives are investigated for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Industry:

    Materials Science: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(4-Chloro-3-nitrobenzoyl)amino]-3-(4-chlorophenyl)propanoic acid depends on its specific application. In pharmacological studies, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of the nitro and chloro groups can influence the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

    3-(4-Chlorophenyl)propanoic acid: Lacks the nitrobenzoyl group, making it less reactive in certain chemical reactions.

    4-Chloro-3-nitrobenzoic acid: Lacks the propanoic acid backbone, limiting its applications in the synthesis of derivatives.

    3-[(4-Chloro-3-aminobenzoyl)amino]-3-(4-chlorophenyl)propanoic acid: A reduced form of the compound with different reactivity and potential biological activities.

Uniqueness: 3-[(4-Chloro-3-nitrobenzoyl)amino]-3-(4-chlorophenyl)propanoic acid is unique due to the presence of both nitro and chloro substituents, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C16H12Cl2N2O5

Molecular Weight

383.2 g/mol

IUPAC Name

3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-chlorophenyl)propanoic acid

InChI

InChI=1S/C16H12Cl2N2O5/c17-11-4-1-9(2-5-11)13(8-15(21)22)19-16(23)10-3-6-12(18)14(7-10)20(24)25/h1-7,13H,8H2,(H,19,23)(H,21,22)

InChI Key

WICWWQJORHNLFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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